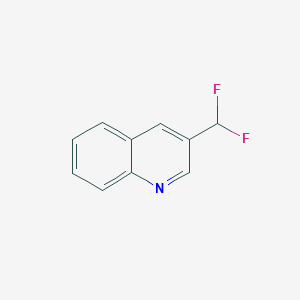

3-(Difluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHSYBXDQCXLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 3 Difluoromethyl Quinoline and Its Derivatives

Strategies for Incorporating the Difluoromethyl Group onto Quinoline (B57606) Systems

The primary challenge in synthesizing compounds like 3-(difluoromethyl)quinoline lies in the selective and efficient installation of the difluoromethyl group. While methods for functionalizing the C-2 and C-4 positions of the quinoline ring have been documented, direct C-3 difluoromethylation has historically been a more elusive goal vjst.vn. Researchers have developed both nucleophilic and electrophilic strategies to overcome these challenges.

Nucleophilic methods involve the reaction of an electron-rich quinoline precursor with a reagent that serves as a source of a nucleophilic "CHF₂⁻" equivalent.

A variety of reagents have been developed to act as nucleophilic difluoromethyl sources. Among the most prominent are (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) and reagents that generate the (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻).

(Difluoromethyl)trimethylsilane requires activation by a Lewis base to facilitate the nucleophilic attack. This approach has been successfully applied to the difluoromethylation of various electrophiles, such as aldehydes and ketones scienceopen.com. For instance, the activation of aromatic isoxazoles with strong electron-withdrawing groups enables nucleophilic difluoromethylation using TMSCF₂H scienceopen.com.

Difluoromethyl phenyl sulfone (PhSO₂CF₂H) is another key reagent that can be deprotonated by a base to form the PhSO₂CF₂⁻ anion. This anion is a versatile nucleophile used in various transformations, including additions to carbonyl compounds and esters cas.cn.

| Reagent | Activating Agent/Base | Target Substrate Type | Reference |

| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Lewis Base | Aldehydes, Ketones, Imines | scienceopen.com |

| Difluoromethyl phenyl sulfone (PhSO₂CF₂H) | Strong Base (e.g., KOH) | Aromatic Aldehydes | cas.cn |

| [(Phenylsulfonyl)difluoromethyl]trimethylsilane (PhSO₂CF₂SiMe₃) | n-BuLi | General Electrophiles | cas.cn |

Quinolone derivatives, which feature a carbonyl group within the quinoline ring system, can undergo N- and O-difluoromethylation. Transition-metal-free protocols for these transformations often rely on the generation of difluorocarbene (:CF₂). Chlorodifluoromethyl phenyl sulfone is a robust reagent that serves as a difluorocarbene precursor, enabling the difluoromethylation of alcohols (O-difluoromethylation) and amines (N-difluoromethylation) under metal-free conditions cas.cn. The reaction proceeds via the nucleophilic attack of the heteroatom on the difluorocarbene, followed by protonation. While not a direct C-H functionalization, this method is crucial for synthesizing derivatives of quinolones where the CHF₂ group is attached to a nitrogen or oxygen atom.

An elegant strategy for synthesizing 4-(difluoromethyl)quinolines involves an intramolecular Sₙ2' (substitution, nucleophilic, bimolecular, with allylic rearrangement) reaction. This method utilizes o-methyleneamino-substituted α-trifluoromethylstyrenes as precursors oup.com. The reaction is typically promoted by a base, such as 1,8-Diazabicycloundec-7-ene (DBU), and a catalytic amount of a nucleophile like potassium cyanide (KCN) oup.com.

The proposed mechanism involves three key steps oup.com:

Nucleophile Generation : The base abstracts a proton from the imine moiety, generating a carbon nucleophile.

Intramolecular Sₙ2' Reaction : The newly formed nucleophile attacks the double bond of the α-trifluoromethylstyrene intramolecularly, displacing a fluoride (B91410) ion in an Sₙ2' fashion.

Aromatization : The resulting intermediate undergoes alkene isomerization to form the stable, aromatic quinoline ring.

This pathway provides a specific route to 4-substituted isomers rather than the 3-substituted target.

In contrast to nucleophilic methods, electrophilic difluoromethylation involves the reaction of a nucleophilic (electron-rich) quinoline system with a reagent that acts as an electrophilic "CHF₂⁺" source. This approach is generally considered more challenging acs.org.

The development of effective electrophilic difluoromethylating reagents is an active area of research. These reagents are designed to deliver a difluoromethyl group or a related moiety that can be easily converted to it.

One class of such reagents includes S-(difluoromethyl)diarylsulfonium salts, which can transfer a CF₂H⁺ equivalent to suitable nucleophiles acs.org. Another strategy involves using hypervalent iodine(III) compounds acs.org. More recently, a bench-stable electrophilic reagent, designed for (phenylsulfonyl)difluoromethylation, has been developed for the functionalization of various (hetero)arenes under mild, transition-metal-free conditions nih.gov. This reagent effectively delivers a PhSO₂CF₂⁺ species, which can subsequently be transformed into the desired CHF₂ group nih.gov.

The reaction mechanism for some of these electrophilic reagents may involve the generation of difluorocarbene, which then reacts with nucleophiles acs.org.

| Reagent Type | Effective Species Delivered | Substrate Class | Reference |

| S-(difluoromethyl)diarylsulfonium salt | CF₂H⁺ | Sulfonic acids, tertiary amines | acs.org |

| Hypervalent iodine(III)-CF₂SO₂Ph compound | PhSO₂CF₂⁺ | Thiols, β-ketoesters | nih.gov |

| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | :CF₂ (via deprotonation) | S-, N-, and C-nucleophiles | acs.org |

Radical Difluoromethylation Approaches

Radical difluoromethylation has emerged as a powerful tool for the synthesis of difluoromethylated heterocycles due to its operational simplicity and functional group tolerance. rsc.org These methods rely on the generation of the difluoromethyl radical (•CF2H) from a variety of precursors, which can then be trapped by heteroaromatic systems like quinoline.

A diverse array of reagents has been developed to serve as sources of the difluoromethyl radical. These precursors can be activated through various initiation protocols, including thermal, photochemical, and electrochemical methods. The choice of the radical source and initiator is crucial for the efficiency and selectivity of the difluoromethylation reaction.

Table 1: Common Radical CF2H Sources and Their Initiation Methods

| Radical CF2H Source | Reagent Name | Initiation Method(s) | Reference(s) |

| HCF2SO2Na | Sodium Difluoromethanesulfinate | Electrochemical Oxidation, Photoredox Catalysis | acs.orgnih.govnih.gov |

| (HCF2SO2)2Zn | Zinc Difluoromethanesulfinate | Photoredox Catalysis | rsc.org |

| HCF2SO2Cl | Difluoromethanesulfonyl Chloride | Radical Initiators (e.g., AIBN), Photoredox Catalysis | mdpi.com |

| BrCF2CO2Et | Ethyl bromodifluoroacetate | Photoredox Catalysis | mdpi.com |

| CF2H-PXT⁺ | Difluoromethyl Phenoxathiinium Salt | Photoredox Catalysis | researchgate.net |

| PhSO2CF2I | Iododifluoromethyl Phenyl Sulfone | Radical Initiators (e.g., Et3B/air) | acs.org |

| Difluoromethyl 2-pyridyl sulfone | Visible-light Photoredox Catalysis | rsc.orgnih.govrsc.org | |

| [bis(difluoroacetoxy)iodo]benzene | Photolysis, Visible-light Irradiation | researchgate.net |

This table is not exhaustive and represents a selection of commonly used radical CF2H sources.

Direct C-H difluoromethylation of heteroarenes is a highly sought-after transformation as it avoids the need for pre-functionalized substrates. rsc.org For quinolines, radical difluoromethylation typically occurs at electron-deficient positions. The nucleophilic character of the difluoromethyl radical drives its preferential attack on protonated heteroaromatic systems, a process often referred to as the Minisci reaction.

Various strategies have been successfully employed for the C-H difluoromethylation of quinolines and other heterocycles:

Copper-Mediated C-H Oxidative Difluoromethylation: This method allows for the direct and regioselective introduction of a difluoromethyl group into heteroarenes.

Photochemical Methods: The use of visible light to generate difluoromethyl radicals from precursors like chlorodifluoroacetic anhydride (B1165640) has proven effective for the functionalization of a wide range of (hetero)arenes. nih.gov This approach is valued for its mild conditions and high functional group compatibility. nih.gov

Dual-Active-Centered Covalent Organic Frameworks (COFs): A novel photocatalytic system utilizing COFs with dual reactive centers has been developed for the efficient synthesis of difluoromethylated heterocycles. nih.govacs.org This system allows for the separation of redox processes, leading to efficient generation of difluoromethyl radicals and high reaction yields. nih.govacs.org

The regioselectivity of these reactions can often be controlled by the reaction conditions and the electronic properties of the substrate. For instance, direct radical difluoromethylation of dihydroquinine is selective for the electrophilic 2-position of the quinoline core. nih.gov

Tandem radical reactions provide an elegant and efficient approach to construct complex molecular architectures in a single step. In the context of difluoromethylated quinolines, tandem radical addition/cyclization processes have been developed for the synthesis of difluoromethylated quinoline-2,4-diones. rsc.orgrsc.orgnih.govdntb.gov.ua

These reactions typically involve the radical addition of a difluoromethyl group to an activated alkene, such as an N-arylacrylamide, followed by an intramolecular cyclization onto the aromatic ring. rsc.orgrsc.org This strategy provides convenient access to a variety of difluorinated quinoline-2,4-diones under mild conditions and with good tolerance of various functional groups. nih.gov Both copper-catalyzed and visible-light-induced methods have been successfully employed to initiate these tandem cyclizations. rsc.orgnih.gov

Table 2: Examples of Tandem Radical Cyclization for the Synthesis of Difluoromethylated Quinoline-2,4-diones

| Starting Material | Radical CF2H Source | Catalyst/Initiator | Product | Yield | Reference(s) |

| N-Arylacrylamide | Difluoromethyl 2-pyridyl sulfone | fac-[Ir(ppy)3] / Blue LEDs | 3-(Difluoromethyl)-3,4-dihydroquinoline-2,4-dione | Good to Excellent | rsc.orgrsc.org |

| Activated Alkene | Various | Cu-catalyst | This compound-2,4-dione derivative | Good | nih.govdntb.gov.ua |

Electrochemical synthesis has emerged as a green and powerful tool in organic chemistry, offering an alternative to traditional methods that often require harsh reagents. rsc.org Electrochemical methods have been successfully applied to the radical difluoromethylation of heterocycles, including quinoline derivatives. acs.orgnih.govnih.gov

These methods typically involve the anodic oxidation of a suitable difluoromethyl precursor, such as sodium difluoromethanesulfinate (HCF2SO2Na), to generate the difluoromethyl radical. acs.orgnih.gov This radical can then engage in C-H functionalization of heteroarenes. An efficient and environmentally friendly electrochemical N-ortho-selective difluoromethylation of various quinoline and isoquinoline (B145761) N-oxides has been developed, affording the desired products in good to excellent yields under constant current. acs.orgnih.gov This method is also scalable, highlighting its potential for practical applications. acs.orgnih.gov

Electrochemical approaches offer precise control over the reaction by tuning the electrode potential, which can lead to enhanced yields and selectivities, particularly for substrates that are challenging to functionalize using conventional methods. nih.gov

Visible-light photoredox catalysis has revolutionized the field of radical chemistry by providing a mild and sustainable means of generating radicals under ambient conditions. researchgate.netrsc.org This strategy has been extensively utilized for the difluoromethylation of a variety of organic molecules, including quinolines and their derivatives. researchgate.netrsc.org

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer process with a difluoromethyl radical precursor to generate the •CF2H radical. This radical then adds to the heteroaromatic substrate. A wide range of photocatalysts, including iridium and ruthenium complexes, as well as organic dyes, have been employed for these transformations. mdpi.com

Visible-light-mediated approaches have been successfully applied to:

Direct C-H difluoromethylation of quinoxalin-2(1H)-ones. researchgate.net

Tandem radical cyclization of N-arylacrylamides to afford difluoromethylated quinoline-2,4-diones. rsc.orgrsc.org

Three-component radical tandem cyclization of N-propargylamine and N-allylbromodifluoroacetamides with the insertion of sulfur dioxide to yield difluoroamidosulfonylated quinolines. rsc.org

Radiodifluoromethylation of heteroarenes for applications in positron emission tomography (PET). mdpi.comnih.gov

The mild reaction conditions, broad substrate scope, and high functional group tolerance make visible-light photoredox catalysis a highly attractive and versatile strategy for the synthesis of this compound and its derivatives.

Transition-Metal-Catalyzed Difluoromethylation of Quinoline Scaffolds

Transition-metal catalysis has emerged as a powerful tool for the selective functionalization of heterocyclic compounds, including quinolines. Various metals have been employed to catalyze the introduction of the difluoromethyl group onto the quinoline ring system.

Copper-catalyzed reactions represent a versatile and economically viable approach for the formation of C-CF2H bonds. While direct C-3 difluoromethylation of quinolines using copper catalysis is an area of ongoing research, related methodologies provide insights into the potential of this approach. For instance, copper-catalyzed difluoroalkylation of indoles, another important nitrogen-containing heterocycle, has been achieved using reagents like bromodifluoroacetate (BrCF2CO2R) vjst.vn. These reactions often proceed via a radical mechanism, where a copper(I) species is oxidized to a copper(II) species, generating a difluoroalkyl radical that then engages with the heterocyclic substrate.

In a different approach, a copper-catalyzed three-component cascade cyclization has been utilized to synthesize quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles, demonstrating the utility of copper in constructing the quinoline core itself nih.gov. Furthermore, an efficient cascade copper-catalyzed intermolecular Ullmann-type C–N coupling/enamine condensation reaction has been described for the synthesis of multisubstituted quinolines from ortho-acylanilines and alkenyl iodides nih.gov. Domino reactions of enaminones and 2-bromo- or 2-iodobenzaldehydes catalyzed by copper have also yielded various quinoline derivatives rsc.org. These examples highlight the potential for developing a copper-catalyzed one-pot reaction that incorporates a difluoromethyl-containing building block to afford 3-(difluoromethyl)quinolines.

A study on the copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline (B160924) amides using ethyl bromodifluoroacetate as a bifunctional reagent showcases the tunability of copper catalysis. The reaction outcome was dependent on the copper source and additives, with a cuprous catalyst combined with a silver additive favoring C5-difluoromethylation rsc.orgijstr.org. Although this particular method targets the C5 position, it provides a foundation for designing C-3 selective reactions through the strategic placement of directing groups.

Table 1: Examples of Copper-Catalyzed Reactions for Quinoline Synthesis and Functionalization

| Starting Materials | Reagents/Catalyst | Product | Yield (%) | Reference |

| ortho-Acylanilines, Alkenyl iodides | CuI, K3PO4 | Substituted quinolines | Good to excellent | nih.gov |

| Enaminones, 2-Iodobenzaldehydes | CuI, K2CO3 | Substituted quinolines | Good | rsc.org |

| 8-Aminoquinoline amides, Ethyl bromodifluoroacetate | CuBr, AgOAc | C5-Difluoromethylated 8-aminoquinoline amides | Good to excellent | rsc.orgijstr.org |

Palladium catalysis is a cornerstone of modern organic synthesis, offering high efficiency and functional group tolerance. While direct C-3 difluoromethylation of quinolines via C-H activation remains a challenge, several palladium-catalyzed strategies have been developed for the synthesis of fluorinated quinolines. A novel method for the direct difluoromethylation at the C-3 position of the quinoline ring has been recently introduced, highlighting a significant advancement in this area vjst.vn.

Palladium-catalyzed cross-coupling reactions are a common approach. For example, the functionalization of dihalogenated quinolines through sequential chemoselective Suzuki-Miyaura reactions demonstrates the ability to selectively introduce substituents onto the quinoline core uni-rostock.de. This suggests a potential route to this compound by employing a suitable difluoromethyl-containing coupling partner with a 3-haloquinoline derivative.

Furthermore, palladium-catalyzed decarbonylative C-H difluoromethylation has been reported for azoles using difluoromethyl anhydrides nih.gov. This approach, which involves a C-H activation step, could potentially be adapted for the direct C-3 difluoromethylation of quinolines. The mechanism of such reactions often involves the formation of a palladacycle intermediate, followed by reductive elimination to furnish the functionalized product acs.org.

Table 2: Examples of Palladium-Catalyzed Reactions for Quinoline Functionalization

| Starting Materials | Reagents/Catalyst | Product | Yield (%) | Reference |

| 3-Bromo-4-iodoquinoline, 2-Bromophenylboronic acid | Pd(OAc)2, SPhos, K3PO4 | 3-Bromo-4-(2-bromophenyl)quinoline | 61 | uni-rostock.de |

| Benzoxazole, Difluoromethyl anhydride | (XantPhos)Pd catalyst | 2-(Difluoromethyl)benzoxazole | 84 | nih.gov |

| Quinoline | Not specified | This compound | Not specified | vjst.vn |

Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium for certain cross-coupling and C-H functionalization reactions. In the context of synthesizing fluorinated quinolines, nickel-catalyzed methods have shown significant promise.

A notable example is the nickel-catalyzed site-selective C-H bond difluoroalkylation of 8-aminoquinoline scaffolds with functionalized difluoromethyl bromides thieme.de. This reaction proceeds with good to excellent yields and demonstrates the ability of a directing group (the 8-amino group) to control the position of functionalization, in this case, at the C5-position. While this specific method does not yield the C-3 substituted product, it underscores the potential for directing-group strategies in achieving regioselective difluoromethylation of the quinoline core using nickel catalysis.

Furthermore, a novel nickel-catalyzed synthesis of (trifluoromethyl)quinolines has been developed through the insertion of an alkyne into the C–S bond of 2-trifluoromethyl-1,3-benzothiazole, followed by thermal desulfidation researchgate.net. Although this method yields trifluoromethylated quinolines, it showcases an innovative approach to constructing the quinoline ring with a fluorine-containing substituent. Adapting such a strategy to incorporate a difluoromethyl group could open new avenues for the synthesis of 3-(difluoromethyl)quinolines.

Table 3: Examples of Nickel-Catalyzed Reactions for the Synthesis of Fluorinated Quinolines

| Starting Materials | Reagents/Catalyst | Product | Yield (%) | Reference |

| 8-Aminoquinoline amides, Bromodifluoroacetate | Ni(OAc)2, Ligand | C5-Difluoroalkylated 8-aminoquinolines | Good to excellent | thieme.de |

| 2-Trifluoromethyl-1,3-benzothiazole, Alkyne | Ni(cod)2, Ligand | 2-(Trifluoromethyl)quinolines | Not specified | researchgate.net |

Beyond copper, palladium, and nickel, other transition metals such as rhodium and iridium have been explored for the functionalization of quinolines. While specific examples of their use in the direct synthesis of this compound are limited, their broader applications in C-H activation of quinolines are noteworthy.

Rhodium catalysts have been extensively used for the functionalization of quinolines, particularly for forming C-C, C-N, and C-halogen bonds acs.orgnih.gov. A study on the C-H bond activation of 3-(trifluoromethyl)quinoline (B1314843) using a rhodium(I) complex revealed that the trifluoromethyl group influences the reaction's rate and selectivity, promoting activation at the C-2, C-4, C-6, and C-7 positions nih.govnih.gov. This indicates that the electronic properties of substituents on the quinoline ring play a crucial role in directing the C-H activation process.

Iridium-catalyzed reactions have also been employed for quinoline functionalization. For instance, an iridium-based photocatalyst has been used for the unsymmetrical coupling of 2-methylquinolines acs.org. While not directly related to difluoromethylation, this highlights the potential of photoredox catalysis in conjunction with iridium for novel quinoline transformations. Mechanistic studies of iridium-catalyzed C-3 addition of pyridines to aldehydes suggest the involvement of a silyl (B83357) iridium complex in the catalytic cycle acs.org. Such mechanistic insights are valuable for designing new catalytic systems for the targeted C-3 functionalization of quinolines.

Table 4: Examples of Other Transition-Metal-Catalyzed Reactions in Quinoline Functionalization

| Metal | Starting Material | Reagent/Catalyst | Product | Reference |

| Rhodium | 3-(Trifluoromethyl)quinoline | RhH{κ3-P,O,P-[xant(PiPr2)2]} | Mixture of 2-, 4-, 6-, and 7-functionalized quinolines | nih.govnih.gov |

| Iridium | 2-Methylquinolines | Iridium-based photocatalyst | β-norbenzomorphan skeleton | acs.org |

Iii. Mechanistic Investigations of Difluoromethylation Reactions on Quinoline Nuclei

Elucidation of Reaction Mechanisms

The difluoromethylation of quinolines can proceed through several distinct mechanistic pathways, often dictated by the choice of difluoromethylating agent, catalyst, and reaction conditions. Researchers have employed a combination of experimental techniques, such as radical trapping experiments and spectroscopic analysis, alongside computational studies to unravel these intricate processes.

The identification and characterization of transient intermediates are fundamental to elucidating reaction mechanisms. In the context of quinoline (B57606) difluoromethylation, several key species have been proposed and, in some cases, detected.

In photoredox-catalyzed reactions, the addition of a difluoromethyl radical (•CF2H) to the quinoline ring is a common initial step. For instance, in the difluoromethylation of quinoxalin-2-ones, a related heterocyclic system, the addition of the •CF2H radical leads to a nitrogen radical intermediate (Intermediate A) nih.gov. This intermediate is a critical juncture in the reaction, poised for subsequent oxidation and deprotonation to yield the final product nih.gov.

Another class of key intermediates involves dearomatized species like oxazino-pyridines. These bench-stable compounds can be generated from the reaction of pyridines (a related N-heterocycle) with reagents like dimethylacetylene dicarboxylate (DMAD). These oxazino-pyridine intermediates then undergo site-selective difluoromethylation through radical or ionic pathways before rearomatization restores the heterocyclic core thieme-connect.com. While this has been demonstrated for pyridines, the principle of using dearomatized intermediates offers a potential strategy for regioselective functionalization of quinolines.

| Intermediate Type | Precursor(s) | Method of Generation | Subsequent Transformation | Source |

| Nitrogen Radical | Quinoline, •CF2H radical | Radical addition | Single-electron oxidation, deprotonation | nih.gov |

| Oxazino-heterocycle | Pyridine (B92270), DMAD, Methyl Pyruvate | Redox-neutral dearomatization | Site-selective radical/ionic difluoromethylation, rearomatization | thieme-connect.com |

Difluorocarbene (:CF2), a highly reactive intermediate, plays a significant role in certain synthetic routes toward functionalized quinolines. Instead of direct C-H difluoromethylation, these methods often involve the de novo construction of the quinoline ring where the :CF2 unit is incorporated.

One such strategy involves the reaction of ortho-alkenyl anilines with a difluorocarbene precursor, such as sodium chlorodifluoroacetate (ClCF2CO2Na). In this pathway, the primary aniline condenses with the in situ generated difluorocarbene to form an isocyanide intermediate. This is followed by an α-addition of the isocyanide to the alkenyl group and subsequent cyclization to construct the quinoline scaffold researchgate.net. Mechanistic studies have shown that the lithium cation can be crucial in these reactions, as it can alleviate the nucleophilicity of oxygen in enolate intermediates, thereby promoting C-difluoromethylation over O-difluoromethylation chinesechemsoc.org.

These difluorocarbene-based methods represent a conceptually different approach from traditional C-H functionalization, offering a distinct retrosynthetic disconnection for accessing complex quinoline derivatives researchgate.net.

Single Electron Transfer (SET) is a common activation pathway in radical difluoromethylation reactions. These mechanisms are particularly prevalent in photoredox and transition-metal-catalyzed processes.

In a typical photoredox cycle, a photocatalyst (PC), upon excitation by visible light, reduces the difluoromethylating reagent to generate a difluoromethyl radical (•CF2H). For example, an excited state photocatalyst (PC*) can reduce a sulfonium salt to deliver the •CF2H radical nih.gov. The resulting oxidized photocatalyst (PC+) then participates in a later step to regenerate the catalyst. The generated •CF2H radical then adds to the quinoline heterocycle. The subsequent radical intermediate can be oxidized via a single-electron oxidation by the PC+ to form a cation, which then undergoes deprotonation to furnish the difluoromethylated product and regenerate the photocatalyst nih.gov.

In some metal-catalyzed systems, a SET event is also proposed to be the key step. For instance, palladium-catalyzed reactions of difluoroalkyl bromides with isocyanides are believed to involve the formation of a difluoroalkyl radical via a single-electron-transfer pathway researchgate.net. DFT calculations on Ir(III)/Ni(II)-metallaphotoredox catalyzed difluoromethylation have further detailed these processes, showing that the key •CHF2 radical can be formed through the reductive quenching of the excited photocatalyst acs.org.

Proposed Steps in a Generic Photoredox SET Mechanism:

Excitation: Photocatalyst (PC) + hν → PC*

Reductive Quenching/Radical Generation: PC* + CF2H-X → PC+ + •CF2H + X-

Radical Addition: Quinoline + •CF2H → [Quinoline-CF2H]•

Oxidation: [Quinoline-CF2H]• + PC+ → [Quinoline-CF2H]+ + PC

Deprotonation: [Quinoline-CF2H]+ → 3-(Difluoromethyl)quinoline + H+

While radical pathways are common for direct C-H difluoromethylation, nucleophilic substitution and cyclization mechanisms are also integral to the synthesis of the broader class of substituted quinolines. The chloro group in chloroquinolines, for example, is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups mdpi.com. Although direct nucleophilic difluoromethylation on an unsubstituted quinoline ring is challenging, this pathway is relevant for pre-functionalized substrates.

Cyclization reactions represent a powerful method for constructing the quinoline core itself. Electrophilic cyclization of N-(2-alkynyl)anilines, for instance, provides a mild and efficient route to 3-substituted quinolines nih.gov. Similarly, radical difluoromethylation/cyclization cascade processes have been developed. In these reactions, a radical difluoromethylation of an appropriately designed substrate, such as an N-allylbenzamide, initiates a cyclization event to form a new heterocyclic ring researchgate.net. This cascade approach allows for the concurrent formation of the difluoromethyl group and the heterocyclic system in a single, efficient step.

Proton transfer and deprotonation are critical steps in many difluoromethylation mechanisms, often occurring in the final stage of the reaction to restore aromaticity. Following the addition of a difluoromethyl radical and a subsequent oxidation step (as seen in SET mechanisms), a cationic intermediate is formed. The loss of a proton (deprotonation) from this intermediate is the driving force for rearomatization, leading to the stable, final product nih.gov.

Stereochemical Considerations in Difluoromethylation

While many direct C-H difluoromethylation reactions on the quinoline ring result in achiral products, stereochemistry becomes a critical consideration when the reaction creates a new chiral center. This is particularly relevant in the synthesis of α-difluoromethyl amines, where the difluoromethyl group is attached to a carbon atom that also bears an amino group.

Reagent-controlled stereoselective methods have been developed to address this challenge. For example, the nucleophilic difluoromethylation of ketimines using a chiral difluoromethyl phenyl sulfoximine has been reported to produce enantiomerically enriched α-difluoromethyl amines with high efficiency and stereoselectivity mdpi.comnih.gov. This approach relies on a non-chelating transition state to control the facial selectivity of the nucleophilic attack on the imine. Although this example does not involve the direct functionalization of a quinoline core, the principles of using chiral reagents to control stereoselectivity are broadly applicable and could be extended to quinoline-derived substrates. The development of stereoselective methods for the direct difluoromethylation of quinoline derivatives remains an important goal for accessing chiral, fluorine-containing drug candidates.

Iv. Reactivity and Further Transformations of 3 Difluoromethyl Quinoline Derivatives

Functionalization Reactions of the Difluoromethyl Group

The difluoromethyl group (CHF₂) is a robust and generally stable functional group. Its direct transformation into other functionalities can be challenging.

The hydrodefluorinative reduction of a difluoromethyl group to a monofluoromethyl or methyl group is a transformation that involves the cleavage of strong carbon-fluorine bonds. While hydrodefluorination reactions of trifluoromethylarenes to difluoromethylarenes have been reported in the literature, specific examples of the hydrodefluorinative reduction of the 3-(difluoromethyl)quinoline scaffold are not extensively documented in readily available scientific sources. nih.govnih.gov This suggests that such transformations may be synthetically challenging or have not been a primary focus of research to date.

The conversion of a difluoromethyl group into other fluorinated motifs, such as the trifluoromethyl group, on a quinoline (B57606) ring is another area with limited specific examples in the scientific literature. Synthetic strategies for introducing trifluoromethyl groups onto quinoline rings typically involve the use of trifluoromethyl-containing building blocks or direct trifluoromethylation reactions on the quinoline core, rather than the conversion of an existing difluoromethyl group. clockss.orgcolab.wsresearchgate.net

Reactivity of the Quinoline Core in this compound

The quinoline ring system is susceptible to various transformations, and the presence of the electron-withdrawing difluoromethyl group at the 3-position can influence its reactivity, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic and heteroaromatic rings. wikipedia.orglibretexts.org This reaction is facilitated by the presence of a good leaving group and electron-withdrawing substituents that can stabilize the intermediate Meisenheimer complex. libretexts.orgyoutube.com The quinoline ring is inherently electron-deficient, making it more susceptible to nucleophilic attack than benzene (B151609).

The difluoromethyl group at the 3-position acts as an electron-withdrawing group, which is expected to further activate the quinoline ring towards nucleophilic attack, particularly at positions that allow for resonance stabilization of the negative charge by the nitrogen atom and the difluoromethyl group.

While specific examples of SNAr on this compound with a leaving group on the ring are not abundant in the literature, studies on analogous systems provide insight. For instance, nucleophilic substitution on 3-(trifluoroacetyl)quinoline derivatives has been reported. The strong electron-withdrawing nature of the trifluoroacetyl group facilitates the displacement of leaving groups on the quinoline ring by various nucleophiles.

| Reactant | Nucleophile | Product | Conditions | Reference |

| 4-(Dimethylamino)-2-methoxy-3-(trifluoroacetyl)quinoline | Thiols | 2-Thio-substituted quinoline | - | researchgate.net |

| 2-Fluoro-3-arylquinolines | Thiophenols | 2-Thiophenyl-3-arylquinolines | - | researchgate.net |

These examples suggest that 3-(difluoromethyl)quinolines bearing a suitable leaving group, such as a halogen, at positions like 2- or 4- would be expected to undergo nucleophilic aromatic substitution with a variety of nucleophiles.

The difluoromethyl group is generally considered a stable functional group and is expected to be compatible with a wide range of synthetic transformations on the quinoline core or other parts of the molecule. The synthesis of various functionalized quinoline derivatives often involves reaction conditions that demonstrate the robustness of different substituents. orientjchem.orgnih.gov

For example, the synthesis of quinoline derivatives can involve:

Metal-catalyzed cross-coupling reactions: Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are commonly used to form carbon-carbon and carbon-heteroatom bonds on the quinoline ring. The difluoromethyl group is generally stable under these conditions.

Condensation reactions: The formation of the quinoline ring itself, through methods like the Friedländer or Combes synthesis, can tolerate a variety of functional groups on the starting materials. orientjchem.org

Oxidation and reduction reactions: While the difluoromethyl group itself is relatively resistant to oxidation, other parts of the molecule can be selectively oxidized or reduced in its presence.

V. Computational and Theoretical Studies of 3 Difluoromethyl Quinoline and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of molecules. These methods provide fundamental insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov It is instrumental in optimizing the geometry of quinoline (B57606) derivatives, determining stable conformations, and calculating structural parameters such as bond lengths and angles. arabjchem.org For 3-(Difluoromethyl)quinoline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can predict its three-dimensional structure with high accuracy. nih.gov

The electronic properties of a molecule are crucial determinants of its chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. youtube.com The HOMO acts as an electron donor, relating to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, indicating its electrophilicity. arabjchem.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govscirp.org A smaller energy gap generally implies higher reactivity. researchgate.net For this compound analogues, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. This visualization reveals which parts of the molecule are involved in electron donation and acceptance, offering insights into potential reaction mechanisms. arabjchem.org Additionally, Molecular Electrostatic Potential (MEP) maps are generated to illustrate the charge distribution and identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are potential sites for electrophilic and nucleophilic interactions, respectively. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for Quinoline Analogues Note: These values are hypothetical examples to illustrate typical data obtained from DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Analogue A | -6.25 | -1.80 | 4.45 |

| Analogue B | -5.98 | -2.15 | 3.83 |

| Analogue C | -6.50 | -1.75 | 4.75 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. This approach is particularly valuable for understanding the conformational flexibility of molecules and their dynamic interactions with biological targets.

MD simulations are used to explore the conformational landscape of flexible molecules like quinoline derivatives and to assess the stability of their complexes with proteins. mdpi.comnih.gov Starting from a docked pose, an MD simulation can track the trajectory of the ligand and protein over a set period, often on the nanosecond scale. mdpi.com

A key metric for evaluating stability is the Root-Mean-Square Deviation (RMSD). By plotting the RMSD of the protein backbone and the ligand over time, researchers can determine if the system reaches a stable equilibrium. mdpi.com A complex is generally considered stable if the RMSD values remain within a reasonable range (e.g., 1.5-2 Å) after an initial equilibration period, indicating that the ligand does not dissociate from the binding site and maintains a consistent binding mode. mdpi.comresearchgate.net These simulations also reveal the inherent flexibility of different regions of the molecule and the protein. nih.gov

While molecular docking provides a static snapshot of a ligand in a protein's binding site, MD simulations reveal the dynamic nature of these interactions. mdpi.comnih.gov Throughout the simulation, the frequency and duration of specific interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored. nih.gov

This analysis helps to identify the key amino acid residues that are critical for maintaining the ligand's binding affinity and stability. nih.gov For instance, simulations might show that a particular hydrogen bond is consistently present, while others are more transient. mdpi.com By analyzing the fluctuations and stability of these interactions, researchers can gain a deeper understanding of the binding mechanism, which can validate and refine the hypotheses generated from initial docking studies. mdpi.comnih.gov This detailed knowledge of interaction dynamics is crucial for structure-based drug design, as it helps prioritize which interactions are most important to preserve or enhance in new analogues.

In Silico Modeling for Structure-Activity Relationship (SAR) Insights

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govdovepress.com These models are powerful predictive tools in drug discovery.

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently applied to series of quinoline analogues. dovepress.comnih.gov These methods require the three-dimensional alignment of a set of molecules (a training set) with known activities. nih.gov CoMFA calculates the steric and electrostatic fields around the molecules, while CoMSIA also considers hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields.

The resulting models generate 3D contour maps that highlight regions where specific physicochemical properties are predicted to influence biological activity. nih.gov For example, a green contour in a CoMFA steric map might indicate that bulky substituents in that region are favorable for activity, while a red contour in an electrostatic map might suggest that a negative charge is preferred. mdpi.com

These SAR insights are invaluable for rational drug design. By interpreting the contour maps, medicinal chemists can prioritize modifications to the lead structure—in this case, this compound—to design new analogues with potentially enhanced potency. nih.govnih.gov The predictive power of a QSAR model is rigorously validated using both internal (cross-validation, yielding a q² value) and external (a test set of compounds, yielding an r² value) methods to ensure its robustness and reliability. dovepress.comnih.gov

Table 2: Example Statistical Results for a 3D-QSAR Model Note: These values are representative of a robust and predictive QSAR model.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F-value | Predictive r² (Test Set) |

|---|---|---|---|---|---|

| CoMFA | 0.617 | 0.810 | 0.37 | 95.89 | 0.878 |

| CoMSIA | 0.631 | 0.755 | 0.22 | - | 0.876 |

Ligand Design and Optimization Principles for Quinoline Derivatives

The design and optimization of quinoline derivatives for various therapeutic targets are often guided by computational strategies, primarily centered on understanding the structure-activity relationship (SAR). A key approach in this field is the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA).

These models correlate the three-dimensional structural properties of a series of compounds with their biological activity. nih.govresearchgate.netnih.gov For instance, a 3D-QSAR study on quinoline derivatives as anti-gastric cancer agents analyzed the steric and electrostatic fields of the molecules to determine which structural features were beneficial for enhancing their potency. nih.govnih.gov The accuracy and predictive power of such models are rigorously validated through internal and external validation methods, often yielding high correlation coefficients (e.g., R², Q², R²pred) that confirm their reliability. researchgate.netnih.gov

The general principles derived from these computational studies for designing and optimizing quinoline-based ligands include:

Analysis of Molecular Fields: CoMFA and CoMSIA contour maps are analyzed to identify regions where modifications to the molecule's steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to improved activity. nih.govbiointerfaceresearch.com For example, a study on quinoline derivatives as tubulin inhibitors indicated that the hydrophobic field had a significant contribution (58%) to the activity, guiding the design of new, more potent compounds. biointerfaceresearch.com

Structure-Based Modification: Based on the insights from 3D-QSAR models, new derivatives are designed by adding, removing, or modifying functional groups on the quinoline scaffold. nih.gov This allows for the targeted optimization of interactions with a biological target.

Iterative Optimization: The process is often iterative. Newly designed compounds can be synthesized and tested, and the results are then used to refine the 3D-QSAR model, leading to a cycle of design, synthesis, and testing that progressively improves ligand potency and selectivity.

Scaffold Hopping and Hybridization: Another principle involves reacting the quinoline scaffold with other moieties that possess known pharmacophoric characteristics. nih.gov This can lead to hybrid molecules with potentially synergistic effects or novel modes of action. nih.gov

The following table summarizes the key statistical parameters often used to validate the robustness of 3D-QSAR models for quinoline derivatives.

| Parameter | Description | Example Value (CoMFA) | Example Value (CoMSIA) |

| R² | Coefficient of determination; indicates the goodness of fit of the model. | 0.90 - 0.98 researchgate.netbiointerfaceresearch.com | 0.82 - 0.98 researchgate.netbiointerfaceresearch.com |

| Q² | Cross-validated correlation coefficient; indicates the predictive power of the model for the training set. | 0.57 - 0.68 biointerfaceresearch.com | 0.58 researchgate.net |

| R²pred (r²ext) | Predictive correlation coefficient for an external test set; indicates the model's ability to predict the activity of new compounds. | 0.86 - 0.97 researchgate.netbiointerfaceresearch.com | 0.78 researchgate.net |

Pharmacophore Identification for Difluoromethylated Quinoline Scaffolds

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. frontiersin.org Identifying the pharmacophore of a compound series is crucial for designing new drugs and for virtual screening of compound libraries to find new potential leads. nih.gov

For quinoline scaffolds, the pharmacophoric features are diverse and depend on the specific biological target. Generally, they can include:

Aromatic rings (from the quinoline core) capable of π-π stacking or hydrophobic interactions.

Hydrogen bond acceptors (the nitrogen atom in the quinoline ring).

Hydrogen bond donors (if substituted with groups like -OH or -NH2).

Hydrophobic features.

The introduction of a difluoromethyl (-CHF₂) group at the 3-position of the quinoline scaffold significantly influences its electronic properties and potential interactions, thereby modulating the pharmacophore. The highly electronegative fluorine atoms act as weak hydrogen bond acceptors and can alter the molecule's conformation, dipole moment, and metabolic stability. Computational studies on fluorine-based quinolines have shown their stability when bound to electronegative pockets of target proteins. nih.gov

While specific pharmacophore models for this compound are not extensively detailed in the cited literature, the general approach involves:

Ligand-Based Modeling: Aligning a set of active difluoromethylated quinoline analogues and identifying the common chemical features responsible for their biological activity.

Structure-Based Modeling: Analyzing the interactions of a difluoromethylated quinoline ligand within the binding site of its target protein to identify key interaction points (e.g., hydrogen bonds, hydrophobic contacts). frontiersin.org

The key features of a pharmacophore model are typically represented by spheres and vectors indicating regions for specific interactions, as shown in the table below.

| Pharmacophore Feature | Description | Potential Role in Difluoromethylated Quinolines |

| Aromatic Ring (AR) | Aromatic center for π-π or hydrophobic interactions. | The quinoline core itself. |

| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen bond. | The quinoline nitrogen; fluorine atoms of the -CHF₂ group. |

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen bond. | The hydrogen atom of the -CHF₂ group (weakly); other substituents on the ring. |

| Hydrophobic (HY) | A region that favors interaction with nonpolar groups. | The quinoline bicyclic system; the difluoromethyl group can also contribute to hydrophobic interactions. |

Prediction of Reactivity Parameters (e.g., electrophilicity, nucleophilicity of radicals)

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and reactivity of molecules. nih.govarabjchem.org By calculating various quantum-molecular descriptors, it is possible to gain insight into the electrophilic and nucleophilic nature of a compound and its potential reaction sites. arabjchem.org

Key reactivity parameters that can be calculated include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A low HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov

Global Electrophilicity (ω): This index measures the propensity of a species to accept electrons. A higher electrophilicity index indicates a stronger electrophile. researchgate.net

Global Nucleophilicity (N): This parameter quantifies the ability of a molecule to donate electrons. nih.gov It is often inversely related to electrophilicity. researchgate.net

Fukui Functions: These functions help identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. arabjchem.org

Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govarabjchem.org

For radicals, which can act as either electrophiles or nucleophiles, these parameters are equally important for predicting their behavior in chemical reactions. researchgate.net The tendency of a radical to act as an electrophile (accepting an electron) or a nucleophile (donating an electron) can be assessed by comparing its electronegativity to that of the reacting partner. researchgate.net For instance, a radical like •CF₃ is highly electrophilic due to the electron-withdrawing fluorine atoms. researchgate.net The difluoromethyl radical (•CHF₂) would also be expected to have significant electrophilic character.

The following table provides a conceptual overview of how these parameters would be interpreted for this compound.

| Parameter | Method of Calculation | Interpretation for this compound |

| HOMO-LUMO Gap | DFT | A smaller gap suggests higher reactivity. The -CHF₂ group, being electron-withdrawing, would likely lower the energy of both orbitals and affect the gap size. |

| Electrophilicity Index (ω) | DFT (based on HOMO/LUMO energies) | Indicates the overall electrophilic nature of the molecule. |

| Nucleophilicity Index (N) | DFT or correlation with experimental data | Indicates the overall nucleophilic nature. The quinoline nitrogen is a primary nucleophilic site. |

| Fukui Functions | DFT | Would predict that the nitrogen atom is a likely site for electrophilic attack, while certain carbon atoms on the rings are susceptible to nucleophilic attack. |

| Radical Nucleophilicity | DFT | For a radical derived from this compound, this parameter would predict its tendency to donate an electron in a reaction. |

Vi. Research Outlook and Future Directions for 3 Difluoromethyl Quinoline Chemistry

Development of More Efficient and Sustainable Synthetic Methods

A primary focus for the future of 3-(difluoromethyl)quinoline synthesis will be the development of methodologies that are not only more efficient but also environmentally benign. Traditional synthetic routes often suffer from limitations such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. To address these challenges, the field is moving towards greener and more sustainable approaches.

The application of photocatalysis represents another significant step towards sustainability. Photocatalytic reactions can often be conducted under mild conditions, using visible light as a renewable energy source, which reduces the reliance on high temperatures and aggressive reagents. dechema.de The development of photocatalytic methods for the direct C-H difluoromethylation of the quinoline (B57606) ring at the C-3 position is a particularly active area of research. vjst.vn

Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of fluorinated compounds, including quinolines. uva.nlbeilstein-journals.orgrsc.org Flow reactors offer enhanced control over reaction parameters, improved safety when handling hazardous reagents, and the potential for straightforward scalability. uva.nlbeilstein-journals.orgvapourtec.com The use of flow chemistry can also facilitate the use of fluorinated greenhouse gases as feedstock, providing a more atom-economical and environmentally conscious approach to fluoroalkylation. rsc.orgmit.edu

Future research will likely focus on combining these sustainable techniques to create highly efficient and eco-friendly synthetic routes to this compound and its derivatives. The use of renewable and eco-friendly catalysts is also a key aspect of this endeavor. acs.orgresearchgate.net

Exploration of Novel Reactivity Patterns

Beyond improving synthetic efficiency, a significant area of future research will involve exploring the novel reactivity of the this compound scaffold. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the quinoline ring system, opening up new avenues for functionalization.

A key focus will be on the C-H functionalization of the quinoline ring. rsc.org This approach allows for the direct introduction of various functional groups onto the quinoline backbone, bypassing the need for pre-functionalized starting materials and thus increasing synthetic efficiency. rsc.org Researchers will likely investigate the regioselective functionalization of different positions on the this compound ring, leading to a diverse range of new derivatives with unique properties.

Another area of interest is the use of this compound in hydride transfer-initiated reactions . This type of reactivity can lead to the construction of novel, complex molecules through the deconstruction and functionalization of the quinoline core. rsc.org Such strategies offer a departure from traditional synthetic methods and can provide access to previously unattainable molecular architectures.

The development of new catalytic systems will be crucial for unlocking the full potential of this compound's reactivity. This includes the design of catalysts that can selectively activate specific bonds within the molecule, allowing for precise and controlled transformations. The ultimate goal is to expand the chemical space accessible from this versatile scaffold, thereby enhancing its utility in various applications. rsc.org

Advanced Computational Modeling for Reaction Design and Prediction

Computational chemistry is set to play an increasingly vital role in guiding the synthesis and exploration of this compound derivatives. Advanced computational modeling techniques, such as Density Functional Theory (DFT) , can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. nih.gov

In the context of reaction design, computational models can be used to predict the feasibility and outcome of new synthetic routes. By simulating reaction mechanisms and calculating activation energies, researchers can identify the most promising reaction conditions and catalysts before embarking on extensive experimental work. This predictive power can significantly accelerate the discovery of new and efficient synthetic methods.

DFT calculations can also be employed to understand and predict the regioselectivity of functionalization reactions. By analyzing the distribution of electron density and the energies of frontier molecular orbitals, it is possible to identify the most reactive sites on the this compound ring for both electrophilic and nucleophilic attack. nih.gov This information is invaluable for designing strategies to synthesize specific isomers of functionalized quinolines.

Furthermore, computational modeling can aid in the design of this compound derivatives with specific desired properties. For example, by calculating photophysical properties, researchers can design novel fluorescent probes and materials. nih.gov In the realm of medicinal chemistry, molecular docking studies can predict the binding affinity of these compounds to biological targets, thereby guiding the design of new drug candidates.

The synergy between computational modeling and experimental work will be essential for the rapid advancement of this compound chemistry, enabling a more rational and targeted approach to the design and synthesis of new functional molecules.

Strategic Integration into Diverse Chemical Libraries

The unique structural and electronic properties of this compound make it an ideal candidate for inclusion in chemical libraries used for drug discovery and high-throughput screening. The strategic integration of this scaffold into diverse chemical libraries is a key future direction that promises to unlock its full therapeutic potential.

Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating structurally diverse and complex molecules for chemical libraries. nih.govfrontiersin.orgcam.ac.uk The this compound core can serve as a versatile starting point for DOS, allowing for the creation of a wide range of derivatives with varied three-dimensional shapes and functional group displays. nih.govcam.ac.uk The goal is to populate chemical space with novel, sp3-rich scaffolds that are underrepresented in current screening collections. nih.govfrontiersin.org

The incorporation of the difluoromethyl group is particularly advantageous, as it can enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. By systematically creating libraries of this compound analogs, researchers can explore the structure-activity relationships (SAR) of this compound class against a wide range of biological targets. researchgate.netresearchgate.net

Furthermore, the development of fragment-based drug discovery (FBDD) libraries containing this compound fragments is another promising avenue. nih.gov These smaller, less complex molecules can be screened for weak binding to therapeutic targets, with subsequent optimization leading to the development of potent and selective drug candidates. The this compound moiety can serve as a valuable fragment due to its unique combination of aromatic and fluorinated character.

The systematic construction of focused libraries around the this compound scaffold, coupled with advanced screening technologies, will undoubtedly accelerate the identification of new lead compounds for the treatment of a wide range of diseases.

Data Tables

Table 1: Comparison of Sustainable Synthesis Methods for Quinolines

| Method | Key Advantages | Potential Application for this compound |

| One-Pot Synthesis | Reduced reaction steps, minimized waste, time-saving. acs.orgnih.gov | Simultaneous construction of the quinoline ring and introduction of the difluoromethyl group. |

| Photocatalysis | Mild reaction conditions, use of renewable energy, reduced by-products. dechema.de | Direct C-H difluoromethylation at the C-3 position of the quinoline core. vjst.vn |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability. uva.nlbeilstein-journals.orgvapourtec.com | Safe handling of fluorinating agents and use of gaseous reagents. rsc.orgmit.edu |

Table 2: Future Research Directions in this compound Chemistry

| Research Area | Key Objectives | Expected Outcomes |

| Sustainable Synthesis | Develop green and efficient synthetic routes. | Reduced environmental impact, lower production costs, and increased accessibility. |

| Novel Reactivity | Explore new C-H functionalization and catalytic transformations. rsc.org | Expansion of the chemical space and access to novel derivatives. |

| Computational Modeling | Utilize DFT and molecular modeling for prediction and design. nih.gov | Accelerated discovery of new reactions and molecules with desired properties. |

| Chemical Libraries | Incorporate into DOS and FBDD libraries. nih.govfrontiersin.orgcam.ac.uk | Identification of new lead compounds for drug discovery. |

Q & A

Q. What synthetic methodologies are most effective for introducing a difluoromethyl group at the C-3 position of quinoline?

The synthesis of 3-(difluoromethyl)quinoline typically involves fluorination strategies such as:

- Direct C–H difluoromethylation : Using reagents like N-fluorobenzenesulfonimide (NFSI) to achieve selective fluorination. This method relies on transient sulfonylation of quinoline to activate the C-3 position for fluorination .

- Cyclization of difluoroalkene precursors : Intramolecular cyclization of o-cyanomethylamino-β,β-difluorostyrenes catalyzed by KCN provides regioselective access to 3-fluoroquinolines .

- Microwave-assisted synthesis : KF·2H₂O under microwave irradiation accelerates fluorination reactions, improving yield and reducing reaction time .

Key considerations : Optimize reaction temperature, reagent stoichiometry, and solvent polarity to minimize by-products like phenylsulfonyl fluoride .

Q. How can researchers characterize the electronic and steric effects of the difluoromethyl group on quinoline's reactivity?

- Spectroscopic analysis : Use NMR to track fluorine environments and / NMR to assess steric hindrance near the C-3 position .

- X-ray crystallography : Resolve crystal structures to evaluate bond angles and intermolecular interactions influenced by fluorine’s electronegativity .

- Computational modeling : Density Functional Theory (DFT) calculations can predict charge distribution and frontier molecular orbitals to explain regioselectivity in reactions .

Data interpretation : Compare Hammett constants (σₘ) of CF₂H vs. other substituents to quantify electronic effects .

Q. What analytical techniques are recommended for confirming the purity and stability of this compound?

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to separate and quantify impurities .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns characteristic of fluorine .

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition temperature >200°C indicates robustness for catalytic applications) .

Best practices : Store compounds in anhydrous, dark conditions to prevent hydrolytic degradation of the CF₂H group .

Advanced Research Questions

Q. How can regioselectivity challenges in difluoromethylation be addressed for structurally complex quinoline derivatives?

- Substrate pre-functionalization : Introduce directing groups (e.g., sulfonyl or carbonyl) to steer fluorination to the C-3 position .

- Radical-mediated pathways : Use photoredox catalysis with difluoromethylating reagents (e.g., CF₂HSO₂Cl) to bypass steric limitations in Minisci-type reactions .

- Enzymatic fluorination : Explore fluorinases or engineered cytochrome P450 enzymes for biocatalytic C–F bond formation .

Case study : Difluorination of 4-methylquinoline with excess NFSI at 75°C achieved 92% yield of this compound, while monofluorination required lower temperatures (50°C) .

Q. What mechanistic insights explain contradictory results in fluorination reactions under similar conditions?

- Competitive pathways : Transient sulfonylation vs. radical mechanisms may dominate depending on solvent (polar aprotic vs. protic) .

- Steric vs. electronic control : Bulky substituents at C-2 or C-4 can block fluorination at C-3, favoring alternative sites .

- By-product analysis : Trace phenylsulfonyl fluoride in reactions indicates sulfonylation intermediates, suggesting mechanistic divergence .

Resolution strategy : Conduct kinetic studies (e.g., variable-temperature NMR) to map reaction pathways and identify rate-determining steps .

Q. How do structural modifications of this compound influence its bioactivity in drug discovery?

-

Structure-Activity Relationship (SAR) studies :

Methodology : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking to validate binding modes .

Q. What computational tools are most effective for predicting the interactions of this compound with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to proteins (e.g., topoisomerase II) using force fields that account for fluorine’s van der Waals radius (1.47 Å) .

- MD simulations (GROMACS) : Analyze stability of fluorine-protein interactions over 100-ns trajectories .

- QSAR models : Train algorithms on datasets of fluorinated quinolines to predict logP, pKa, and bioavailability .

Validation : Cross-reference computational predictions with crystallographic data (e.g., Protein Data Bank entries 4Q9H, 6T2B) .

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound derivatives?

- Reproducibility audit : Verify moisture control, reagent purity (e.g., NFSI >98%), and inert atmosphere (Ar/N₂) .

- Scale-dependent effects : Pilot reactions at 0.1 mmol vs. 10 mmol scales may show yield drops due to heat transfer limitations .

- Alternative routes : Compare microwave-assisted synthesis (85% yield in 2 h) vs. conventional heating (65% yield in 12 h) for time-sensitive protocols .

Recommendation : Report detailed experimental conditions (e.g., stir rate, cooling methods) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.